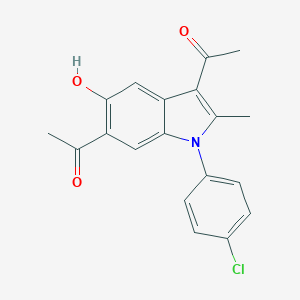
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, commonly known as CDMB, is a synthetic compound that belongs to the indole family. It is a potent selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG). CDMB has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
作用機序
CDMB is a selective inhibitor of 1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, which is responsible for breaking down the endocannabinoid 2-AG. By inhibiting 1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, CDMB increases the levels of 2-AG, which in turn activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been found to have various therapeutic effects, including pain relief, anti-inflammatory effects, and anti-tumor properties.
Biochemical and Physiological Effects:
CDMB has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the levels of prostaglandins, which are involved in inflammation and pain. In addition, CDMB has been found to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using CDMB in lab experiments is its high selectivity for 1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on CDMB. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Finally, there is a need for further research on the pharmacokinetics and toxicity of CDMB to better understand its potential therapeutic applications.
合成法
The synthesis of CDMB involves a multistep process starting from 4-chlorobenzaldehyde and 2-methylindole. The reaction involves the formation of the Schiff base, followed by reduction with sodium borohydride to give the corresponding amine. The amine is then acetylated with acetic anhydride to yield the final product, CDMB.
科学的研究の応用
CDMB has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. Studies have shown that CDMB inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis.
特性
製品名 |
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol |
|---|---|
分子式 |
C19H16ClNO3 |
分子量 |
341.8 g/mol |
IUPAC名 |
1-[3-acetyl-1-(4-chlorophenyl)-5-hydroxy-2-methylindol-6-yl]ethanone |
InChI |
InChI=1S/C19H16ClNO3/c1-10-19(12(3)23)16-9-18(24)15(11(2)22)8-17(16)21(10)14-6-4-13(20)5-7-14/h4-9,24H,1-3H3 |
InChIキー |
KQLWJLDOTWQHFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=C(C=C3)Cl)C(=O)C)O)C(=O)C |
正規SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=C(C=C3)Cl)C(=O)C)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)

![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)

![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
